molecular formula C7H14O3 B12646522 6-Hydroxyhexyl formate CAS No. 93965-15-2

6-Hydroxyhexyl formate

Cat. No.: B12646522
CAS No.: 93965-15-2
M. Wt: 146.18 g/mol
InChI Key: ZDLOJUDFCVYMAE-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl formate is an organic compound with the molecular formula C7H14O3. It is a formate ester derived from 6-hydroxyhexanol and formic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexyl formate can be synthesized through the esterification of 6-hydroxyhexanol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently separated and purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 6-hydroxyhexanol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-oxohexyl formate or hexanoic acid.

    Reduction: Formation of 6-hydroxyhexanol.

    Substitution: Formation of various substituted hexyl formates depending on the nucleophile used.

Scientific Research Applications

6-Hydroxyhexyl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxyhexyl formate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,6-Hexanediol: A diol with similar structural features but different chemical properties.

    Hexyl formate: An ester with a similar formate group but lacking the hydroxyl functionality.

Uniqueness: 6-Hydroxyhexyl formate is unique due to the presence of both a hydroxyl group and a formate ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

93965-15-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

6-hydroxyhexyl formate

InChI

InChI=1S/C7H14O3/c8-5-3-1-2-4-6-10-7-9/h7-8H,1-6H2

InChI Key

ZDLOJUDFCVYMAE-UHFFFAOYSA-N

Canonical SMILES

C(CCCOC=O)CCO

Origin of Product

United States

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